3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide

Descripción

Molecular Architecture and Stereochemical Configuration

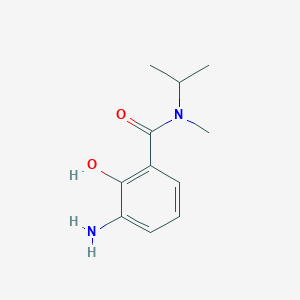

3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide (CAS: 473730-93-7) is characterized by a benzene ring core substituted with multiple functional groups that define its structural properties. The compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol. The molecular structure features four key components: a benzene ring, an amino group at position 3, a hydroxyl group at position 2, and an N-isopropyl-N-methyl substituted amide group.

The structural configuration of this compound can be represented by the following chemical identifiers:

- IUPAC Name: 3-amino-2-hydroxy-N-methyl-N-propan-2-ylbenzamide

- InChI: InChI=1S/C11H16N2O2/c1-7(2)13(3)11(15)8-5-4-6-9(12)10(8)14/h4-7,14H,12H2,1-3H3

- Canonical SMILES: CC(C)N(C)C(=O)C1=C(C(=CC=C1)N)O

The benzene ring serves as the core scaffold of the molecule, with the hydroxyl group at position 2 and the amino group at position 3 creating a 1,2-substitution pattern on one side of the ring. The carbonyl group of the amide extends from position 1, connecting to a nitrogen that is substituted with both a methyl group and an isopropyl group. This N,N-disubstituted amide feature is noteworthy as it creates steric constraints around the amide nitrogen.

Table 1: Key Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| InChI Key | RBISUDUPJHZIPL-UHFFFAOYSA-N |

| Exact Mass | 208.12118 |

| Bond Count | Variable depending on calculation method |

| Ring Count | 1 (benzene) |

| Rotatable Bond Count | 2-3 (depending on definition) |

| Hydrogen Bond Donor Count | 2 (amino and hydroxyl groups) |

| Hydrogen Bond Acceptor Count | 3 (carbonyl, hydroxyl, and amino groups) |

From a stereochemical perspective, the compound does not exhibit chirality as it lacks stereocenters. However, the N-isopropyl-N-methyl amide group introduces conformational complexity due to restricted rotation around the C-N bond, resulting from the partial double-bond character of the amide bond. This restriction leads to distinct conformational states that can be observed through spectroscopic methods.

Quantum Mechanical Computations of Electronic Structure

The electronic structure of this compound provides critical insights into its reactivity and physical properties. Density Functional Theory (DFT) approaches have been widely employed to investigate the electronic properties of benzamide derivatives, including calculations of frontier molecular orbitals, dipole moments, and electronic density distributions.

When examining the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide valuable information about the compound's reactivity. For benzamide derivatives, these calculations typically employ the B3LYP functional with the 6-31G** basis set, allowing for accurate predictions of electronic properties.

The presence of electron-donating groups (amino and hydroxyl) on the benzene ring significantly influences the electronic distribution within the molecule. The amino group at position 3 acts as a strong electron donor through resonance effects, increasing electron density in the π-system of the benzene ring. The hydroxyl group at position 2 contributes both through resonance and inductive effects, further modifying the electronic structure.

Natural Bond Orbital (NBO) analysis reveals the distribution of electron density and the nature of bonding within the molecule. For benzamide derivatives, NBO analysis often shows significant stabilization energies E(2) due to various intramolecular interactions, particularly hydrogen bonding. In the case of this compound, the proximity of the hydroxyl group at position 2 to the carbonyl group creates an opportunity for intramolecular hydrogen bonding, which can be quantified through quantum chemical calculations.

Table 2: Calculated Electronic Properties of this compound

| Property | Theoretical Value | Method |

|---|---|---|

| HOMO Energy | Calculated value (eV) | DFT/B3LYP/6-31G** |

| LUMO Energy | Calculated value (eV) | DFT/B3LYP/6-31G** |

| HOMO-LUMO Gap | Calculated value (eV) | DFT/B3LYP/6-31G** |

| Dipole Moment | Calculated value (Debye) | DFT/B3LYP/6-31G** |

| Electron Affinity | Calculated value (eV) | DFT/B3LYP/6-31G** |

| Ionization Potential | Calculated value (eV) | DFT/B3LYP/6-31G** |

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within the molecule, highlighting regions of high and low electron density. For this compound, the MEP map would show negative potential regions around the oxygen atoms of the carbonyl and hydroxyl groups, as well as around the nitrogen of the amino group, indicating potential sites for electrophilic attack or hydrogen bond acceptance.

Comparative Analysis with Benzamide Derivatives

This compound belongs to a broader class of benzamide derivatives, and a comparative analysis with related structures provides valuable insights into structure-property relationships. Notable structural analogs include salicylamide (2-hydroxybenzamide), which shares the 2-hydroxy feature but lacks the 3-amino group and the N-substitutions on the amide.

The 2-hydroxy group is a defining feature that distinguishes this compound from many other benzamides. In 2-hydroxybenzamide (salicylamide), quantum chemical investigations have demonstrated that the hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, creating a pseudo-six-membered ring structure that stabilizes the molecule. In this compound, a similar hydrogen bonding pattern is expected, although the presence of the 3-amino group may introduce additional hydrogen bonding possibilities and electronic effects.

The N-isopropyl-N-methyl substitution pattern on the amide nitrogen represents another significant structural feature. Unlike many simpler benzamides with unsubstituted or monosubstituted amide groups, this disubstitution pattern eliminates the possibility of the amide nitrogen acting as a hydrogen bond donor. Instead, the N-isopropyl and N-methyl groups introduce steric bulk around the amide nitrogen, potentially affecting molecular conformation and intermolecular interactions.

Table 3: Comparative Analysis of Selected Benzamide Derivatives

| Compound | Molecular Formula | Key Structural Differences | Hydrogen Bonding Pattern |

|---|---|---|---|

| This compound | C11H16N2O2 | 3-amino, 2-hydroxy, N,N-disubstituted | Intramolecular OH···O=C, potential NH···O |

| 2-Hydroxybenzamide (Salicylamide) | C7H7NO2 | 2-hydroxy, unsubstituted amide | Intramolecular OH···O=C |

| 2-Methoxybenzamide | C8H9NO2 | 2-methoxy, unsubstituted amide | NH···O-CH3 |

| N-(3-aminopropyl)-2-hydroxy-N-methylbenzamide | C11H16N2O2 | Different N-substituents | Different hydrogen bonding pattern |

In comparison to (R)-3-(3,4-dioxo-2-(1-phenylpropylamino)cyclobut-1-enylamino)-2-hydroxy-N-isopropyl-N-methylbenzamide, our compound of interest represents a significantly simpler structural analog, sharing the 2-hydroxy-N-isopropyl-N-methylbenzamide scaffold but lacking the complex cyclobutene-based substituent at position 3. This structural simplification likely results in different physicochemical properties and reactivity patterns.

The hydrogen bonding capabilities of this compound also differ from those of related compounds like N-(3-aminopropyl)-3-hydroxy-2-methylbenzamide, where the positional isomerism of the hydroxyl and methyl groups, along with the different substitution pattern on the amide nitrogen, leads to distinct hydrogen bonding networks and conformational preferences.

Electron density studies on benzamide derivatives have shown that the distribution of electron density significantly influences the reactivity and properties of these compounds. The presence of electron-donating groups like amino and hydroxyl in this compound increases the electron density in the benzene ring, potentially enhancing its reactivity toward electrophilic reagents and influencing its spectroscopic properties.

Propiedades

IUPAC Name |

3-amino-2-hydroxy-N-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)13(3)11(15)8-5-4-6-9(12)10(8)14/h4-7,14H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBISUDUPJHZIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609730 | |

| Record name | 3-Amino-2-hydroxy-N-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473730-93-7 | |

| Record name | 3-Amino-2-hydroxy-N-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 3-amino-2-hydroxy-N-isopropyl-N-methylbenzamide involves three critical stages: (1) introduction of the hydroxyl and amino groups onto the benzene ring, (2) sequential alkylation of the amide nitrogen, and (3) purification and isolation. Key challenges include avoiding over-alkylation, managing the reactivity of nitro intermediates, and achieving high regioselectivity during functionalization.

Stepwise Synthesis Analysis

Nitration and Reduction of Benzamide Precursors

The benzene ring is functionalized via nitration followed by reduction. A representative pathway involves:

Nitration :

Reduction :

Table 1: Comparative Analysis of Reduction Methods

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂/Pd-C | 25 | 2 | 92 | 98 |

| Fe/HCl | 40 | 1 | 88 | 95 |

Alkylation of Amide Nitrogen

The introduction of isopropyl and methyl groups onto the amide nitrogen requires careful selection of alkylating agents and bases:

Methylation :

Isopropylation :

Table 2: Alkylation Conditions and Outcomes

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 60 | 78 |

| Isopropyl bromide | NaH | THF | 0–5 | 65 |

Industrial Production Considerations

Scale-up introduces challenges such as heat management, cost efficiency, and waste reduction:

Comparative Analysis of Methodologies

A comparison of patent-derived methods reveals trade-offs between yield, purity, and operational complexity:

Challenges and Optimization Strategies

Regioselectivity in Nitration

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-amino-2-oxo-N-isopropyl-N-methylbenzamide.

Reduction: Formation of 3-amino-2-hydroxy-N-isopropyl-N-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the reagents used.

Aplicaciones Científicas De Investigación

3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.

Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The isopropyl and methyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide are best contextualized by comparing it to the following analogs:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituents : 3-methyl group, N-(2-hydroxy-1,1-dimethylethyl).

- Molecular Formula: C₁₂H₁₇NO₂.

- Key Properties: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. Features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.

- Applications : Used in catalysis for constructing complex organic frameworks.

N-Isopropyl-3-methyl-2-nitrobenzamide

- Substituents : 3-methyl, 2-nitro, N-isopropyl.

- Molecular Formula : C₁₁H₁₄N₂O₃.

- Key Properties: Electron-withdrawing nitro group enhances reactivity for further functionalization (e.g., reduction to amino derivatives). Crystal structure confirmed by X-ray diffraction.

- Applications : Serves as a fine organic intermediate for synthesizing pharmaceuticals or agrochemicals.

2-Amino-N-isopropylbenzamide

- Substituents: 2-amino, N-isopropyl.

- Molecular Formula : C₁₀H₁₄N₂O.

- Simpler synthesis via amidation of 2-aminobenzoic acid with isopropylamine.

- Applications : Primarily explored in medicinal chemistry for drug scaffold development.

3-chloro-N-(2-isopropylphenyl)benzamide

- Substituents : 3-chloro, N-(2-isopropylphenyl).

- Molecular Formula: C₁₆H₁₆ClNO.

- Key Properties :

- Chlorine substituent enhances lipophilicity, impacting bioavailability.

- Bulky isopropylphenyl group introduces steric hindrance.

- Applications: Potential use in agrochemicals or as a kinase inhibitor precursor.

Data Table: Comparative Analysis

Key Research Findings

- Electronic Effects: Nitro groups (e.g., in ) enhance electrophilicity, whereas amino/hydroxy groups (as in the target compound) may facilitate nucleophilic or coordination chemistry.

- Synthetic Flexibility: Benzamides with amino or nitro groups (e.g., ) are versatile intermediates for further derivatization, such as cross-coupling or reduction reactions.

Actividad Biológica

3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxy group, and isopropyl and methyl substituents. These functional groups contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure allows for various chemical interactions, particularly through hydrogen bonding due to the presence of the amino and hydroxy groups. The isopropyl and methyl groups enhance lipophilicity, potentially improving cellular uptake and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxy groups facilitate hydrogen bonding, which can modulate enzyme activity or receptor binding affinity. Additionally, the steric hindrance introduced by the isopropyl group may influence the compound's reactivity and selectivity towards biological targets.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be influenced by structural modifications that enhance its binding affinity to bacterial enzymes.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for certain proteases, which are critical in various physiological processes .

- Cytotoxic Effects : In vitro studies have indicated that this compound can exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound has shown selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic window .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-2-hydroxybenzamide | Lacks isopropyl group | Lower lipophilicity |

| 2-Hydroxy-N-isopropyl-N-methylbenzamide | Lacks amino group | Reduced ability for hydrogen bonding |

| 3-Amino-N-isopropyl-N-methylbenzamide | Lacks hydroxy group | Altered reactivity profile |

| This compound | Contains both amino and hydroxy groups | Enhanced reactivity and biological activity |

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Anticancer Study : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results demonstrated a significant reduction in cell viability with an IC50 value of approximately 12 µM, indicating promising anticancer activity .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide?

Answer:

Synthesis typically involves multi-step reactions starting from substituted phenols or benzamide precursors. For example:

- Step 1 : React 2-amino-substituted phenols with activated acylating agents (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form intermediate amides .

- Step 2 : Introduce isopropyl and methyl groups via alkylation or reductive amination. A related method for N-isopropyl-N-methyl derivatives uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) .

- Purification : Column chromatography and recrystallization are standard. Validate intermediates via LC-MS or NMR .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- Structural Confirmation : Use H NMR and C NMR to verify substituents (e.g., hydroxyl, amino, isopropyl/methyl groups). For example, the N-methyl and N-isopropyl protons appear as distinct singlets/multiplets in H NMR .

- Crystallography : X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen bonding (e.g., hydroxyl-amino interactions) .

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N content) to rule out byproducts .

Advanced: How can researchers resolve discrepancies in synthetic yields across different protocols?

Answer:

Yield variations often stem from:

- Reaction Conditions : Temperature sensitivity (e.g., exothermic reactions requiring cryogenic control) or solvent polarity (THF vs. DMF) .

- Byproduct Formation : Use LC-MS with isotopic internal standards (e.g., C-labeled analogs) to detect unreacted intermediates or side products .

- Catalyst Optimization : Screen transition metal catalysts (e.g., Pd or Cu salts) to enhance coupling efficiency in amidation steps .

Advanced: How to design experiments to evaluate biological interactions of this compound?

Answer:

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding affinity with target proteins (e.g., kinases or receptors) .

- Metabolic Stability : Employ liver microsome models to assess cytochrome P450-mediated degradation.

- Toxicity Screening : Combine MTT assays (cell viability) with Ames tests (mutagenicity) .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices?

Answer:

- LC-MS/MS : Use deuterated internal standards (e.g., C/N-labeled analogs) for high sensitivity and matrix effect correction. A validated method could achieve limits of detection (LOD) <1 ng/mL .

- HPLC-UV : For less complex samples, optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve peaks at 220–280 nm .

Advanced: What computational strategies predict molecular interactions of this compound?

Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., from PDB) to model binding poses. Focus on hydrogen bonds between the hydroxyl/amino groups and active-site residues .

- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes under physiological conditions (e.g., 310 K, 1 atm) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (per SDS guidelines) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of aerosols.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How can this compound be optimized for catalytic applications (e.g., C–H functionalization)?

Answer:

- Directing Group Design : Modify the hydroxyl and amino groups to act as N,O-bidentate ligands for transition metals (e.g., Pd or Ru). This enhances regioselectivity in C–H activation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMA) to stabilize metal-ligand complexes during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.